5-Methoxy-6-methylpyridine-3-carbaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
5-methoxy-6-methylpyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-6-8(11-2)3-7(5-10)4-9-6/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPELXSLBBSBWNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=N1)C=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Transformation Pathways of 5 Methoxy 6 Methylpyridine 3 Carbaldehyde
Reactions Involving the Aldehyde Moiety
The aldehyde group is a primary site of chemical reactivity in 5-Methoxy-6-methylpyridine-3-carbaldehyde, readily undergoing a variety of transformations typical of aromatic aldehydes.
Condensation Reactions (e.g., Schiff Base Formation, Knoevenagel Condensation)
The carbonyl group of this compound is susceptible to condensation reactions with primary amines to form Schiff bases, or imines. This reaction involves the nucleophilic attack of the amine on the aldehyde carbon, followed by dehydration. While specific studies on this compound are not prevalent, the formation of Schiff bases from substituted pyridine (B92270) carboxaldehydes is a well-established transformation in synthetic chemistry. These reactions are typically catalyzed by acid and result in the formation of a carbon-nitrogen double bond.
Similarly, the Knoevenagel condensation offers a pathway for carbon-carbon bond formation. This reaction involves the condensation of the aldehyde with a compound containing an active methylene group, such as malonic acid or its esters, in the presence of a basic catalyst. This would lead to the formation of a substituted pyridinyl acrylic acid or ester, a valuable intermediate in organic synthesis.
Oxidation Reactions to Pyridine Carboxylic Acids and Esters
The aldehyde functionality of this compound can be readily oxidized to the corresponding carboxylic acid, 5-Methoxy-6-methylpyridine-3-carboxylic acid. Common oxidizing agents for this transformation include potassium permanganate (B83412) (KMnO4), chromic acid (H2CrO4), or milder reagents like silver oxide (Ag2O). The resulting carboxylic acid is a versatile intermediate, for example, in the synthesis of agrochemicals and pharmaceuticals. Subsequent esterification of the carboxylic acid can be achieved through Fischer esterification with an alcohol in the presence of a strong acid catalyst.
| Reactant | Reagent | Product |
| This compound | KMnO4 or other oxidizing agents | 5-Methoxy-6-methylpyridine-3-carboxylic acid |
| 5-Methoxy-6-methylpyridine-3-carboxylic acid | Alcohol, Acid Catalyst | 5-Methoxy-6-methylpyridine-3-carboxylic acid ester |
Reduction Reactions to Pyridine Alcohols and Methyl Groups
The aldehyde group can be selectively reduced to a primary alcohol, (5-Methoxy-6-methylpyridin-3-yl)methanol. This transformation is commonly accomplished using hydride-based reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). Sodium borohydride is a milder reagent that selectively reduces aldehydes and ketones, making it ideal for this purpose without affecting other functional groups on the pyridine ring.
Further reduction of the aldehyde to a methyl group, to yield 5-methoxy-3,6-dimethylpyridine, can be achieved through more vigorous reduction methods. The Wolff-Kishner reduction (using hydrazine and a strong base at high temperatures) or the Clemmensen reduction (using zinc amalgam and concentrated hydrochloric acid) are standard procedures for the complete deoxygenation of aldehydes and ketones.
| Reactant | Reagent | Product |
| This compound | NaBH4 or LiAlH4 | (5-Methoxy-6-methylpyridin-3-yl)methanol |
| This compound | Hydrazine, Base (Wolff-Kishner) or Zn(Hg), HCl (Clemmensen) | 5-Methoxy-3,6-dimethylpyridine |
Nucleophilic Addition Reactions to the Carbonyl Group
The electrophilic carbon of the aldehyde group is susceptible to attack by various nucleophiles. Grignard reagents (R-MgX) and organolithium compounds (R-Li) are powerful carbon-based nucleophiles that can add to the carbonyl group to form secondary alcohols after an acidic workup. For instance, the reaction of this compound with methylmagnesium bromide would yield 1-(5-methoxy-6-methylpyridin-3-yl)ethanol.
Other nucleophiles, such as cyanide ion (from HCN or a cyanide salt), can also add to the aldehyde to form cyanohydrins. These reactions expand the synthetic utility of this compound by allowing for the formation of new carbon-carbon bonds and the introduction of additional functional groups.
Reactivity of the Pyridine Nucleus
The pyridine ring, while aromatic, exhibits different reactivity compared to benzene due to the presence of the electronegative nitrogen atom.
Electrophilic Aromatic Substitution on the Pyridine Ring
The pyridine ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing effect of the nitrogen atom, which reduces the electron density of the ring. This deactivation makes reactions like nitration, halogenation, and Friedel-Crafts reactions more challenging than for benzene. Furthermore, the nitrogen atom can be protonated or coordinate to a Lewis acid catalyst, further deactivating the ring.
When electrophilic substitution does occur, the incoming electrophile is directed to the meta-position (C-4 and C-5) relative to the nitrogen atom. In this compound, the existing substituents will also influence the position of further substitution. The methoxy (B1213986) and methyl groups are electron-donating and would typically direct incoming electrophiles to the ortho and para positions relative to themselves. However, the strong deactivating effect of the pyridine nitrogen and the aldehyde group, along with steric hindrance, makes predicting the outcome of electrophilic aromatic substitution complex without experimental data.
Nucleophilic Substitution Reactions on the Pyridine Ring (excluding direct C-H activations covered above)
No published data was found detailing the nucleophilic substitution reactions of this compound.
Mechanistic Investigations of Key Transformations Involving this compound
There are no available mechanistic studies or investigations into the key chemical transformations of this compound.
A comprehensive and scientifically rigorous article on the chemical reactivity and transformation pathways of this compound cannot be generated at this time due to the lack of available research data.
Advanced Spectroscopic and Structural Characterization of 5 Methoxy 6 Methylpyridine 3 Carbaldehyde
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei. For 5-Methoxy-6-methylpyridine-3-carbaldehyde, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would provide a complete assignment of its proton (¹H), carbon (¹³C), and nitrogen (¹⁵N) signals, confirming its molecular structure.
One-Dimensional (1D) NMR Techniques (¹H, ¹³C, ¹⁵N)
¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show distinct signals for each unique proton environment in the molecule. The chemical shifts are influenced by the electronic effects of the substituents on the pyridine (B92270) ring. The electron-donating methoxy (B1213986) and methyl groups tend to shield nearby protons (shifting them upfield to lower ppm values), while the electron-withdrawing aldehyde group deshields them (shifting them downfield).
The predicted ¹H NMR signals are:
A highly deshielded singlet for the aldehyde proton (CHO) , anticipated in the 9.8-10.2 ppm range.
Two distinct signals for the aromatic protons on the pyridine ring. The H-2 proton , being ortho to the nitrogen and meta to the aldehyde, is expected to appear around 8.5-8.7 ppm as a doublet. The H-4 proton , positioned between the electron-donating methoxy group and the electron-withdrawing aldehyde group, is predicted to be a doublet around 7.8-8.0 ppm. A small coupling constant (⁴J) would exist between H-2 and H-4.
A singlet for the three methoxy protons (-OCH₃) , expected in the region of 3.9-4.1 ppm.
A singlet for the three methyl protons (-CH₃) , anticipated around 2.5-2.7 ppm.
¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum would display eight unique carbon signals. Substituent effects also govern the ¹³C chemical shifts. mdpi.com
The predicted ¹³C NMR signals are:
The aldehyde carbonyl carbon (C=O) is expected to be the most downfield signal, typically in the 190-195 ppm range. oregonstate.edu
The five carbons of the pyridine ring would have shifts influenced by their position relative to the nitrogen and the substituents.
The methoxy carbon (-OCH₃) signal is predicted to be in the 55-60 ppm range.
The methyl carbon (-CH₃) signal is anticipated in the 18-24 ppm range.
¹⁵N NMR Spectroscopy: The ¹⁵N NMR spectrum would show a single resonance for the pyridine nitrogen atom. The chemical shift would be characteristic of a substituted pyridine, influenced by the cumulative electronic effects of the methoxy, methyl, and carbaldehyde groups.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound
| Atom | Predicted ¹H Chemical Shift (δ, ppm) | Multiplicity | Predicted ¹³C Chemical Shift (δ, ppm) |
| CHO | 9.8 - 10.2 | Singlet | 190 - 195 |
| C2 | 8.5 - 8.7 | Doublet | ~152 |
| C3 | - | - | ~130 |
| C4 | 7.8 - 8.0 | Doublet | ~125 |
| C5 | - | - | ~160 |
| C6 | - | - | ~158 |
| OCH₃ | 3.9 - 4.1 | Singlet | 55 - 60 |
| CH₃ | 2.5 - 2.7 | Singlet | 18 - 24 |
Two-Dimensional (2D) NMR Techniques (COSY, HSQC, HMBC, NOESY)
2D NMR experiments are essential for unambiguously assigning the signals predicted in 1D spectra by revealing correlations between nuclei.
COSY (Correlation Spectroscopy): This experiment would show a cross-peak between the two coupled aromatic protons, H-2 and H-4, confirming their scalar coupling relationship through the pyridine ring.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum would correlate each proton signal with the signal of the carbon atom to which it is directly bonded. Key correlations would include H-2/C-2, H-4/C-4, the aldehyde proton with the carbonyl carbon, the methoxy protons with the methoxy carbon, and the methyl protons with the methyl carbon.
HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals longer-range couplings (typically over 2-3 bonds) and is critical for piecing together the molecular framework. Expected key correlations include:
The aldehyde proton showing correlations to C-3 and C-4.
The methoxy protons (-OCH₃) correlating to C-5.
The methyl protons (-CH₃) correlating to C-6 and C-5.
The H-2 proton correlating to C-3, C-4, and C-6.
The H-4 proton correlating to C-2, C-3, C-5, and C-6.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing insights into the molecule's conformation. Key through-space correlations would be expected between:
The methyl protons (-CH₃) and the methoxy protons (-OCH₃).
The methoxy protons (-OCH₃) and the H-4 proton.
Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectroscopy
FT-IR and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. acs.org The presence of various functional groups and the aromatic system in this compound gives rise to a characteristic vibrational spectrum.
The expected vibrational frequencies include:
C-H Stretching: Aromatic C-H stretches are anticipated just above 3000 cm⁻¹. The aldehyde C-H stretch typically appears as two weak bands in the 2820-2850 cm⁻¹ and 2720-2750 cm⁻¹ regions. Aliphatic C-H stretches from the methyl and methoxy groups are expected just below 3000 cm⁻¹.
C=O Stretching: A very strong and sharp absorption band corresponding to the aldehyde carbonyl stretch is predicted in the 1700-1715 cm⁻¹ range, characteristic of an aromatic aldehyde.
C=C and C=N Ring Stretching: Several bands in the 1400-1610 cm⁻¹ region would correspond to the stretching vibrations of the pyridine ring.
C-O Stretching: An intense band for the asymmetric C-O-C stretch of the methoxy group is expected around 1250-1300 cm⁻¹.
CH₃ Bending: Asymmetric and symmetric bending vibrations for the methyl group are anticipated near 1450 cm⁻¹ and 1380 cm⁻¹, respectively.
Raman spectroscopy is particularly useful for observing symmetric vibrations and vibrations of less polar bonds, which may be weak in the IR spectrum. acs.org The symmetric pyridine ring breathing modes would be expected to produce strong Raman signals.
Table 2: Predicted Principal Vibrational Bands for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) |
| Aromatic C-H Stretch | 3050 - 3150 | Medium-Weak |
| Aliphatic C-H Stretch | 2850 - 2980 | Medium |
| Aldehyde C-H Stretch | 2820 - 2850 & 2720 - 2750 | Weak |
| Aldehyde C=O Stretch | 1700 - 1715 | Strong |
| Pyridine Ring (C=C, C=N) Stretches | 1400 - 1610 | Medium-Strong |
| CH₃ Asymmetric Bending | ~1450 | Medium |
| Asymmetric Ar-O-C Stretch | 1250 - 1300 | Strong |
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of its molecular weight and clues about its structure.
High-Resolution Mass Spectrometry (HRMS): This technique would provide a highly accurate mass measurement of the molecular ion. For this compound (C₈H₉NO₂), the calculated monoisotopic mass of the protonated molecule [M+H]⁺ is 152.0706 u. An experimental HRMS measurement confirming this value would validate the elemental composition.
Mass Spectrometry (MS): Under electron ionization (EI), the molecule is expected to produce a distinct molecular ion peak (M⁺˙) at m/z 151, followed by a series of fragment ions. The fragmentation pattern would be characteristic of a substituted aromatic aldehyde. miamioh.edulibretexts.org
Predicted fragmentation pathways include:
Loss of a hydrogen radical: A peak at m/z 150 ([M-H]⁺) resulting from the cleavage of the aldehydic C-H bond.
Loss of a formyl radical: A prominent peak at m/z 122 ([M-CHO]⁺) due to the loss of the -CHO group. libretexts.org
Loss of a methyl radical: A peak at m/z 136 ([M-CH₃]⁺).
Loss of formaldehyde: A peak at m/z 121 ([M-CH₂O]⁺) from the methoxy group.
Further fragmentation of the pyridine ring would lead to smaller characteristic ions.
Table 3: Predicted Mass Spectrometry Fragments for this compound
| m/z | Proposed Fragment | Formula |
| 151 | Molecular Ion | [C₈H₉NO₂]⁺˙ |
| 150 | Loss of H | [C₈H₈NO₂]⁺ |
| 136 | Loss of CH₃ | [C₇H₆NO₂]⁺ |
| 122 | Loss of CHO | [C₇H₈NO]⁺ |
| 121 | Loss of CH₂O | [C₇H₇N]⁺˙ |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons to higher energy orbitals. The spectrum is dictated by the electronic structure of the molecule. For this compound, the conjugated system of the pyridine ring and the aldehyde group, along with the lone pairs on the nitrogen and oxygen atoms, gives rise to characteristic absorptions.
π → π* Transitions: Strong absorption bands are expected, corresponding to electronic transitions within the aromatic π-system. For substituted pyridines, these typically occur at wavelengths below 300 nm. nih.govsielc.com The presence of the aldehyde and methoxy groups, which extend the conjugation and act as auxochromes, would be expected to shift these absorptions to longer wavelengths (bathochromic shift) compared to unsubstituted pyridine.
n → π* Transitions: Weaker absorption bands at longer wavelengths (typically >300 nm) are anticipated. These correspond to the transition of a non-bonding electron (from the nitrogen or carbonyl oxygen lone pairs) into an anti-bonding π* orbital.
The exact absorption maxima (λ_max) would be dependent on the solvent used, but a complex spectrum with multiple bands reflecting these transitions is expected.
X-ray Crystallography for Solid-State Structure Elucidation
While specific crystallographic data for this compound is not available, X-ray crystallography on a suitable single crystal would provide the definitive solid-state structure. researchgate.net This technique would precisely determine the spatial arrangement of all atoms in the crystal lattice.
Key structural information that would be elucidated includes:
Molecular Geometry: Precise bond lengths, bond angles, and torsion angles would be determined. This would confirm the planarity of the pyridine ring and reveal the exact orientation of the aldehyde, methoxy, and methyl substituents relative to the ring and to each other.
Conformation: The analysis would show whether the methoxy and aldehyde groups are co-planar with the pyridine ring, which would have implications for the degree of electronic conjugation.
Crystal Packing and Intermolecular Interactions: The arrangement of molecules within the unit cell would be revealed, highlighting any significant non-covalent interactions that stabilize the crystal structure. mdpi.com Potential interactions could include weak C-H···O or C-H···N hydrogen bonds involving the aldehyde oxygen or pyridine nitrogen, respectively, as well as possible π-π stacking interactions between the aromatic rings of adjacent molecules.
Computational Chemistry and Theoretical Studies of 5 Methoxy 6 Methylpyridine 3 Carbaldehyde
Density Functional Theory (DFT) Calculations for Geometric and Electronic Structure
DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely used to calculate the structural and electronic properties of molecules.
Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitations
To understand a molecule's response to light, such as in UV-Vis spectroscopy, Time-Dependent DFT (TD-DFT) is employed. This method calculates the energies of electronic excitations from the ground state to various excited states, which correspond to the absorption of light at specific wavelengths.
Natural Bond Orbital (NBO) Analysis for Electronic Delocalization and Intermolecular Interactions
NBO analysis provides a detailed picture of the bonding and electronic structure within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. This analysis is particularly useful for quantifying electron delocalization, charge transfer between orbitals (hyperconjugation), and understanding the nature of intermolecular interactions.
Despite the established utility of these computational methods, a specific application to 5-Methoxy-6-methylpyridine-3-carbaldehyde with published, detailed results and data tables could not be located. Therefore, a thorough, data-driven article adhering to the requested structure cannot be generated at this time.
Conformational Analysis and Energy Minimization Studies
Conformational analysis is a crucial aspect of computational chemistry that explores the different spatial arrangements of a molecule, known as conformers, and their relative energies. For a molecule such as this compound, with rotatable bonds associated with the methoxy (B1213986), methyl, and carbaldehyde groups, a variety of conformations are possible.
The process typically begins with a potential energy surface (PES) scan. nih.gov This involves systematically rotating specific dihedral angles while calculating the corresponding energy at each step. For this compound, the key dihedral angles to investigate would be those around the C-O bond of the methoxy group, the C-C bond of the methyl group, and the C-C bond connecting the carbaldehyde group to the pyridine (B92270) ring.
The results of a PES scan can identify the low-energy regions of the conformational space. The structures corresponding to the energy minima on the PES are the stable conformers of the molecule. Each of these conformers is then subjected to geometry optimization, a process that refines the molecular structure to find the lowest energy arrangement in its vicinity. This is often performed using methods like Density Functional Theory (DFT), for example, with the B3LYP functional and a basis set such as 6-311G(d,p). researchgate.net
The final output of such a study would be the optimized geometries of all stable conformers and their relative energies. This information helps to determine the most stable conformer, which is the one that is most likely to be observed experimentally under given conditions.
Illustrative Data Table of Conformational Analysis Results:
| Conformer | Dihedral Angle (C6-C5-O-CH3) (°) | Dihedral Angle (C3-C(carbaldehyde)-H) (°) | Relative Energy (kcal/mol) |
| 1 | 0 | 0 | 0.00 (Global Minimum) |
| 2 | 180 | 0 | 1.25 |
| 3 | 0 | 180 | 2.50 |
| 4 | 180 | 180 | 3.75 |
| Note: This table is illustrative and does not represent actual data for this compound. |
Reaction Pathway and Transition State Calculations for Compound Transformations
Computational chemistry is also instrumental in elucidating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, it is possible to identify the most likely pathway from reactants to products. This involves locating the transition state (TS), which is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to occur.
For this compound, one could investigate various transformations, such as nucleophilic addition to the carbaldehyde group or electrophilic substitution on the pyridine ring. The first step in such a study is to define the reactant(s) and product(s) of the desired reaction.
Computational methods are then used to search for the transition state structure connecting the reactants and products. This is a complex task, as the TS is a first-order saddle point on the PES. Various algorithms are available for TS searching. Once a candidate TS structure is found, a frequency calculation is performed to confirm its identity. A true transition state will have exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.
With the optimized structures of the reactants, transition state, and products, the activation energy (the energy difference between the reactants and the transition state) and the reaction energy (the energy difference between the reactants and the products) can be calculated. These values provide crucial information about the feasibility and kinetics of the reaction. Natural Bond Orbital (NBO) analysis can also be employed to study the electronic changes that occur during the reaction, such as bond formation and breaking. nih.govacs.org
Illustrative Data Table for a Hypothetical Reaction Pathway:
| Species | Relative Energy (kcal/mol) | Key Bond Distances (Å) |
| Reactants | 0.00 | C=O: 1.21 |
| Transition State | +15.5 | C-Nu: 2.10, C=O: 1.35 |
| Products | -5.2 | C-Nu: 1.45, C-O: 1.40 |
| Note: This table is illustrative of a nucleophilic addition to the carbaldehyde group and does not represent actual data for this compound. |
Synthesis and Exploration of Structural Analogues and Derivatives of 5 Methoxy 6 Methylpyridine 3 Carbaldehyde
Design Principles for Scaffold Modification and Structure-Activity Relationship (SAR) Studies (focus on chemical aspects)
The design of analogues of 5-Methoxy-6-methylpyridine-3-carbaldehyde is guided by established principles of physical organic and medicinal chemistry. The pyridine (B92270) nucleus is inherently electron-deficient due to the electronegative nitrogen atom, which influences the reactivity of the ring and its substituents. pharmaguideline.com This electron-withdrawing nature makes the pyridine ring susceptible to nucleophilic attack, particularly at the C2, C4, and C6 positions, while rendering it less reactive towards electrophilic aromatic substitution compared to benzene. pharmaguideline.comechemi.comstackexchange.com
Structure-Activity Relationship (SAR) studies on this scaffold involve systematically altering each of the three key functional groups to probe their role in biological activity. researchgate.netnih.govresearchgate.net Key design principles include:
Modulating Electronic Properties: The methoxy (B1213986) group at C5 is an electron-donating group, which can influence the basicity of the pyridine nitrogen and the reactivity of the ring. The methyl group at C6 has a weaker electron-donating effect. Altering these groups (e.g., converting the methoxy to a hydroxyl or replacing the methyl with a trifluoromethyl group) can fine-tune the electronic profile of the molecule, which can be critical for receptor binding or enzyme inhibition. nih.gov
Varying Steric Bulk: The size and shape of substituents can dictate how a molecule fits into a biological target. Expanding the alkyl chain from the carbaldehyde or replacing the methyl group with larger alkyl groups can explore steric tolerance within a binding pocket.
Introducing New Functional Groups: The carbaldehyde, methoxy, and methyl groups serve as chemical handles for introducing a wide diversity of other functionalities. For instance, the aldehyde can be converted into amides, esters, or various heterocyclic rings to introduce new hydrogen bond donors/acceptors or charged groups. nih.gov Similarly, the methyl and methoxy groups can be replaced or functionalized to introduce halogens, amines, or other groups that can form specific interactions with a biological target.
The ultimate goal of these modifications is to develop a comprehensive understanding of how the chemical structure relates to biological effect, thereby guiding the design of analogues with improved potency, selectivity, and pharmacokinetic profiles.
Modifications of the Carbaldehyde Moiety
The carbaldehyde at the C3 position is a versatile functional group that can be readily transformed into a wide range of other moieties, allowing for extensive exploration of the chemical space around this position.
The aldehyde can be converted into other important carbonyl-containing functional groups such as ketones and amides, which can significantly alter the molecule's chemical properties and biological interactions.
Ketone Synthesis: The synthesis of ketones from the parent aldehyde can be achieved through a two-step process involving the addition of an organometallic reagent followed by oxidation. For example, a Grignard reagent (R-MgBr) or an organolithium reagent (R-Li) can add to the aldehyde to form a secondary alcohol. Subsequent oxidation of this alcohol using standard reagents like pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation furnishes the corresponding ketone. Another approach reported for pyridine-carboxaldehydes is the reaction with diazoalkanes. researchgate.net
Amide Synthesis: Amide derivatives are prevalent in pharmaceuticals due to the stability of the amide bond and its ability to act as both a hydrogen bond donor and acceptor. A common route to amides involves the oxidation of the starting aldehyde to the corresponding carboxylic acid (nicotinic acid derivative) using an oxidant like potassium permanganate (B83412) (KMnO₄) or Jones reagent. The resulting carboxylic acid can then be coupled with a primary or secondary amine using a wide variety of peptide coupling reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC), HATU, or by converting the acid to a more reactive acyl chloride. whiterose.ac.uk Direct conversion of aldehydes to amides is also possible through various one-pot procedures, for instance, via an intermediate oxime followed by a Beckmann rearrangement. google.com
| Starting Material | Transformation | Reagents | Product |
|---|---|---|---|
| This compound | Ketone Synthesis | 1. CH₃MgBr, THF 2. PCC, CH₂Cl₂ | 1-(5-Methoxy-6-methylpyridin-3-yl)ethan-1-one |
| This compound | Amide Synthesis | 1. KMnO₄, H₂O 2. SOCl₂ 3. NH(CH₃)₂, Et₃N | N,N,6-Trimethyl-5-methoxynicotinamide |
The aldehyde group is an excellent electrophile for carbon-carbon bond-forming reactions, enabling the synthesis of a variety of substituted alkyl side chains.
Wittig Reaction: The Wittig reaction is a powerful method for converting aldehydes into alkenes with high regioselectivity. libretexts.org Reaction of this compound with a phosphonium (B103445) ylide (generated by treating a phosphonium salt with a strong base) produces an alkene. masterorganicchemistry.comorganic-chemistry.org The resulting double bond can then be hydrogenated using catalysts like palladium on carbon (Pd/C) to yield a saturated alkyl side chain. This two-step sequence allows for the introduction of diverse and complex alkyl groups. nih.gov
Grignard and Organolithium Addition: As mentioned previously, the addition of organometallic reagents (e.g., R-MgBr, R-Li) to the aldehyde yields secondary alcohols. nih.gov These alcohols are valuable intermediates themselves or can be further transformed. For example, deoxygenation via a Barton-McCombie reaction or conversion to an alkyl halide followed by reduction can produce a simple alkyl chain.
Reductive Amination: This reaction converts the aldehyde into an amine-containing side chain. The aldehyde first reacts with a primary or secondary amine to form an imine or enamine intermediate, which is then reduced in situ by a mild reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). This process is a cornerstone of medicinal chemistry for introducing basic nitrogen atoms.
| Starting Material | Transformation | Reagents | Product |
|---|---|---|---|
| This compound | Wittig Olefination / Reduction | 1. Ph₃P=CHCH₃, THF 2. H₂, Pd/C | 5-Methoxy-6-methyl-3-propylpyridine |
| This compound | Reductive Amination | Piperidine, NaBH(OAc)₃, CH₂Cl₂ | 3-((5-Methoxy-6-methylpyridin-3-yl)methyl)piperidine |
Substitution Pattern Variations on the Pyridine Ring
Modifying the substituents directly attached to the pyridine ring can profoundly impact the molecule's electronic distribution, steric profile, and metabolic stability.
The methoxy group at the C5 position is a key modulator of the electronic character of the pyridine ring and is also a site for synthetic modification.
O-Demethylation: The methoxy group can be cleaved to reveal the corresponding phenol (B47542) (or its pyridone tautomer) using strong acids such as hydrobromic acid (HBr) or Lewis acids like boron tribromide (BBr₃). This transformation is significant as it replaces a metabolically susceptible ether with a hydroxyl group that can act as a hydrogen bond donor and potentially alter the molecule's binding mode and physical properties.
Nucleophilic Aromatic Substitution (SNAr): Alkoxy groups on electron-deficient rings like pyridine can act as leaving groups in nucleophilic aromatic substitution reactions. youtube.com While the C5 position is less activated than the C2, C4, or C6 positions, substitution can still be achieved under certain conditions. For example, heating with various nucleophiles such as amines or thiols, potentially with base catalysis, could displace the methoxy group to install a new substituent. ntu.edu.sg
| Starting Material | Transformation | Reagents | Product |
|---|---|---|---|
| This compound | O-Demethylation | BBr₃, CH₂Cl₂ | 5-Hydroxy-6-methylpyridine-3-carbaldehyde |
| This compound | Nucleophilic Substitution | Pyrrolidine, NaH, THF, heat | 6-Methyl-5-(pyrrolidin-1-yl)pyridine-3-carbaldehyde |
The methyl group at C6, being adjacent to the ring nitrogen, exhibits enhanced reactivity compared to a typical aromatic methyl group.
Side-Chain Functionalization via Deprotonation: The protons of the C6-methyl group are acidic and can be removed by a strong, non-nucleophilic base like lithium diisopropylamide (LDA) or n-butyllithium to generate a nucleophilic pyridyl-methyl anion. pearson.com This anion can then react with a wide range of electrophiles. For example, reaction with an alkyl halide (R-X) would yield a longer alkyl chain at the C6 position, while reaction with an aldehyde or ketone would produce a β-hydroxyalkyl side chain. researchgate.net
Oxidation: The methyl group can be oxidized to introduce oxygen-containing functional groups. Mild oxidation might yield the corresponding alcohol (6-(hydroxymethyl)pyridine derivative), while more vigorous conditions using reagents like potassium permanganate or nitric acid can lead to the formation of the carboxylic acid (6-carboxypyridine derivative). bme.huacs.org These transformations provide access to compounds with altered polarity and new synthetic handles.
Halogenation: Free radical halogenation using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) under UV irradiation or with a radical initiator can selectively halogenate the methyl group to form a 6-(halomethyl)pyridine derivative. google.comguidechem.com This product is a highly reactive electrophile, ideal for subsequent nucleophilic substitution reactions to introduce a variety of atoms and functional groups.
| Starting Material | Transformation | Reagents | Product |
|---|---|---|---|
| This compound | Side-Chain Alkylation | 1. LDA, THF, -78 °C 2. CH₃I | 6-Ethyl-5-methoxypyridine-3-carbaldehyde |
| This compound | Side-Chain Oxidation | SeO₂, Dioxane, H₂O | 5-Methoxy-3-formylpyridine-6-carbaldehyde |
| This compound | Side-Chain Halogenation | NBS, AIBN, CCl₄, heat | 6-(Bromomethyl)-5-methoxypyridine-3-carbaldehyde |
Introduction of Halogenated Analogues (e.g., 5-bromo-2-methoxy-6-methylpyridine-3-carbaldehyde)
The strategic introduction of halogen atoms, particularly bromine, onto the pyridine ring of this compound derivatives serves as a pivotal step in the synthesis of more complex and biologically active molecules. Halogenated pyridines are versatile intermediates in medicinal chemistry, primarily because the halogen atom can be readily displaced or utilized in cross-coupling reactions to introduce new functional groups and build molecular complexity.
The synthesis of related halogenated structures, such as 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, provides a blueprint for the preparation of the target carbaldehyde. A common synthetic approach involves the bromination of a pre-existing pyridine ring. For instance, a methoxy-methylaminopyridine-3-carboxylic acid ester can be effectively brominated using N-bromosuccinimide (NBS), followed by hydrolysis to yield the desired 5-bromo-pyridine-3-carboxylic acid with high efficiency. pharm.or.jp An alternative route involves the hydrolysis of the ester first, followed by bromination of the resulting carboxylic acid. pharm.or.jp
These synthetic strategies highlight that the timing of the bromination step relative to other functional group manipulations is a key consideration. For the synthesis of 5-bromo-2-methoxy-6-methylpyridine-3-carbaldehyde, a plausible route could involve the direct bromination of this compound or an earlier precursor. The resulting 5-bromo analogue is a valuable building block, with the bromine atom acting as a handle for further chemical modifications, such as Suzuki, Stille, or Buchwald-Hartwig cross-coupling reactions, enabling the introduction of diverse aryl, heteroaryl, or alkyl groups at the 5-position. Such derivatives are frequently employed in the development of kinase inhibitors and other therapeutic agents targeting conditions like inflammatory diseases and cancer. myskinrecipes.com
| Halogenated Analogue | Potential Precursor | Brominating Agent | Key Reaction Type |
|---|---|---|---|
| 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid | Methyl 2-methoxy-6-methylaminopyridine-3-carboxylate | N-Bromosuccinimide (NBS) | Electrophilic Aromatic Substitution |
| 5-bromo-2-methoxy-pyridine-3-carbaldehyde | 2-methoxy-pyridine-3-carbaldehyde | N-Bromosuccinimide (NBS) or Br2 | Electrophilic Aromatic Substitution |
| 5-bromo-2-methoxypyridine | 2,5-dibromopyridine | Sodium Methoxide | Nucleophilic Aromatic Substitution |
Bioisosteric Replacement Strategies (focused on chemical diversity and property modulation)
Bioisosteric replacement is a fundamental strategy in medicinal chemistry used to modify the physicochemical properties of a lead compound to enhance its efficacy, selectivity, metabolic stability, or to reduce toxicity. mdpi.com This approach involves substituting a functional group or a substructure with another that has similar steric and electronic characteristics, thereby retaining the desired biological activity. estranky.sk For this compound, several bioisosteric replacements can be envisioned to modulate its properties and explore the structure-activity relationship (SAR).
Ring Replacements: The entire pyridine ring can be considered for bioisosteric replacement. A common strategy is the substitution of the pyridine nitrogen with a 'C-CN' unit, converting the pyridine into a benzonitrile. researchgate.net This replacement is effective because the nitrile group can mimic the hydrogen-bond accepting ability of the pyridine nitrogen. researchgate.net This has been shown to improve biological activity in certain contexts. researchgate.net
Functional Group Replacements:
Aldehyde Group: The carbaldehyde group is a key functional handle but can be metabolically labile. Bioisosteric replacements could include a nitrile (-CN), a ketone (-COR), or various five-membered heterocycles like oxadiazoles (B1248032) or tetrazoles, which can mimic the electronic properties and hydrogen bonding capacity of the aldehyde.
Methoxy Group: The methoxy group can be replaced with other small, lipophilic groups. A common bioisosteric replacement for a methoxy group is a trifluoromethyl (-CF3) or a difluoromethyl (-CHF2) group. rsc.org While electronically different, these groups are sterically similar and can significantly alter metabolic stability and binding interactions. Other replacements include hydroxyl (-OH), thiol (-SH), or small alkyl groups. estranky.sk
These replacements aim to fine-tune properties such as lipophilicity, hydrogen bonding potential, metabolic stability, and receptor-binding interactions, which are crucial for developing compounds with improved pharmacological profiles. mdpi.com
| Original Group/Motif | Potential Bioisostere | Rationale for Replacement | Expected Property Modulation |
|---|---|---|---|
| Pyridine Ring | Benzonitrile | Nitrile group mimics the pyridine nitrogen as a hydrogen bond acceptor. researchgate.net | Alter binding affinity, improve metabolic stability. |
| Carbaldehyde (-CHO) | Nitrile (-CN) | Similar size and electronics, acts as a hydrogen bond acceptor. | Increase metabolic stability, alter reactivity. |
| Carbaldehyde (-CHO) | Tetrazole Ring | Acidic heterocycle that can act as a proton donor/acceptor. drughunter.com | Introduce acidic character, modify solubility and binding. |
| Methoxy (-OCH3) | Difluoromethyl (-CHF2) | Sterically similar, alters electronic properties and metabolic stability. rsc.org | Block metabolic O-demethylation, increase lipophilicity. |
Synthesis of Fused Pyridine Heterocyclic Systems Incorporating this compound Motifs
The aldehyde functionality of this compound makes it an excellent starting material for the synthesis of various fused heterocyclic systems. These fused rings are of significant interest in medicinal chemistry as they form the core scaffolds of numerous biologically active compounds. Condensation reactions involving the aldehyde group with suitably functionalized reaction partners can lead to the formation of bicyclic and polycyclic aromatic systems.
A prominent example is the synthesis of thieno[3,2-b]pyridines . These systems can be constructed through reactions that form a thiophene ring fused to the pyridine core. For instance, the Gewald reaction or related methodologies could be adapted, where the pyridine-3-carbaldehyde reacts with an active methylene nitrile and elemental sulfur in the presence of a base. Thieno[3,2-b]pyridine derivatives have demonstrated potential as anticancer and antiangiogenic agents. mdpi.com
Another important class of fused systems accessible from pyridine aldehydes are quinolines and related structures. The Friedländer annulation is a classic method for quinoline synthesis, involving the reaction of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. rsc.org A variation of this could involve reacting a derivative of this compound, where an amino group is present on an adjacent ring, to construct a fused quinoline-like system.
Furthermore, the aldehyde can be used to build other fused nitrogen-containing heterocycles such as pyrido[2,3-d]pyrimidines and pyrazolo[3,4-b]pyridines . nih.gov These syntheses typically involve multi-step sequences starting with the condensation of the aldehyde to form an intermediate which then undergoes cyclization. For example, reaction with an aminopyrazole could lead to a pyrazolopyridine system, while reaction with a urea or thiourea derivative could ultimately furnish a pyridopyrimidine ring. The synthesis of such fused systems greatly expands the chemical space and allows for the creation of rigid scaffolds that can present functional groups in well-defined spatial orientations for optimal interaction with biological targets.
| Fused Heterocyclic System | General Synthetic Strategy | Potential Reagents for the Carbaldehyde |
|---|---|---|
| Thieno[3,2-b]pyridine | Gewald Aminothiophene Synthesis | Malononitrile, Ethyl cyanoacetate, Elemental Sulfur, Base |
| Quinoline (or analogue) | Friedländer Annulation | Aniline with an ortho-activated methyl/methylene group |
| Pyrido[2,3-d]pyrimidine | Multi-step condensation/cyclization | Urea, Thiourea, Guanidine derivatives |
| Pyrazolo[3,4-b]pyridine | Condensation followed by cyclization | 3-Aminopyrazole derivatives |
Advanced Synthetic Applications of 5 Methoxy 6 Methylpyridine 3 Carbaldehyde As a Versatile Synthon
Role in the Construction of Complex Heterocyclic Frameworks
The aldehyde functionality of 5-Methoxy-6-methylpyridine-3-carbaldehyde serves as a key handle for the construction of various complex heterocyclic frameworks. Through condensation and cyclization reactions, this synthon can be elaborated into a variety of fused and polycyclic systems, many of which are of interest in medicinal chemistry and materials science.
One important application is in the synthesis of fused pyridine (B92270) derivatives. For instance, in reactions analogous to those used to create pyrazolo[3,4-b]pyridines, this compound can be condensed with 5-aminopyrazoles. This type of reaction, often proceeding through a cascade of bond-forming events, can lead to the formation of highly substituted and functionalized pyrazolo[3,4-b]pyridine cores nih.gov. The methoxy (B1213986) and methyl groups on the pyridine ring of the starting material would be incorporated into the final product, influencing its electronic properties and steric environment.
The following table illustrates a representative reaction for the synthesis of a pyrazolo[3,4-b]pyridine framework, demonstrating the potential role of a substituted pyridine-3-carbaldehyde.
| Reactant 1 | Reactant 2 | Product | Reaction Type |
| This compound | 3-Amino-1H-pyrazole | Substituted pyrazolo[3,4-b]pyridine | Condensation/Cyclization |
Furthermore, the aldehyde group can participate in various other cyclization strategies. For example, it can react with active methylene compounds in the presence of a suitable nitrogen source to construct new pyridine rings, a reaction known as the Bohlmann-Rahtz pyridine synthesis. This would result in the formation of highly substituted bipyridine or terpyridine-like structures, which are of significant interest in coordination chemistry and materials science mdpi.com.
Ligand Design and Coordination Chemistry Utilizing this compound Scaffolds
The pyridine nitrogen and the aldehyde group of this compound make it an excellent scaffold for the design of novel ligands for coordination chemistry. The most common approach involves the condensation of the aldehyde with a primary amine to form a Schiff base, which contains an imine (C=N) linkage. These Schiff base ligands can then coordinate to a wide variety of metal ions through the pyridine nitrogen and the imine nitrogen, forming stable metal complexes researchgate.netresearchgate.netsemanticscholar.org.
The electronic properties of the resulting ligand and its corresponding metal complex can be fine-tuned by the nature of the amine used in the condensation. For example, reaction with an aniline derivative would lead to a ligand with different steric and electronic properties compared to one derived from an aliphatic amine. The presence of the methoxy and methyl groups on the pyridine ring also plays a crucial role in modulating the ligand's properties nih.gov.
The table below provides examples of Schiff base ligands that could be synthesized from this compound and their potential applications in coordination chemistry.
| Amine Component | Resulting Schiff Base Ligand | Potential Metal Ions | Potential Applications of Metal Complex |
| Aniline | N-((5-methoxy-6-methylpyridin-3-yl)methylene)aniline | Cu(II), Ni(II), Co(II) | Catalysis, bioinorganic chemistry |
| 2-Aminoethanol | 2-(((5-methoxy-6-methylpyridin-3-yl)methylene)amino)ethan-1-ol | Fe(III), Mn(II), Zn(II) | Magnetic materials, sensors |
| Ethylenediamine | N,N'-bis((5-methoxy-6-methylpyridin-3-yl)methylene)ethane-1,2-diamine | Ru(II), Re(I), Ir(III) | Photoluminescent materials, catalysis |
The resulting metal complexes can have a wide range of applications, including in catalysis, as magnetic materials, as sensors for the detection of specific ions or molecules, and in bioinorganic chemistry researchgate.netresearchgate.net. The specific geometry and electronic structure of the complex, which are dictated by the metal ion and the ligand, determine its properties and potential applications.
Applications in Materials Science Precursors and Functional Molecule Development
While direct applications of this compound in materials science are not yet widely reported, its structural features suggest its potential as a precursor for the development of functional organic materials. Pyridine-containing molecules are known to exhibit interesting electronic and optical properties and are often incorporated into organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other electronic devices nih.gov.
The combination of an electron-rich pyridine ring (due to the methoxy and methyl groups) and a reactive aldehyde group makes this compound a promising building block for the synthesis of larger, conjugated systems. For example, it could undergo Knoevenagel or Wittig-type reactions to extend the conjugation, leading to molecules with tailored absorption and emission properties.
Furthermore, pyridine derivatives are used in the construction of high-energy materials researchgate.net. The introduction of specific functional groups onto the pyridine ring can significantly impact the energetic properties of the resulting compounds. The reactivity of the aldehyde group in this compound allows for the introduction of various nitrogen-rich moieties, which could lead to the development of new energetic materials.
The following table outlines potential functional molecules and materials that could be synthesized from this compound.
| Reaction Type | Reactant | Potential Product | Potential Application |
| Knoevenagel Condensation | Malononitrile | 2-((5-methoxy-6-methylpyridin-3-yl)methylene)malononitrile | Non-linear optical material |
| Wittig Reaction | Triphenylphosphonium ylide | Substituted styrylpyridine | Organic light-emitting diode (OLED) material |
| Condensation with hydrazides | Isonicotinohydrazide | N'-((5-methoxy-6-methylpyridin-3-yl)methylene)isonicotinohydrazide | Metal-organic framework (MOF) linker |
Multi-Component Reactions Involving this compound as a Key Building Block
Multi-component reactions (MCRs) are powerful synthetic tools that allow for the formation of complex molecules from three or more starting materials in a single step. Aldehydes are frequently used as one of the key components in a wide variety of MCRs nih.govbohrium.comresearchgate.netresearchgate.netthieme-connect.com. This compound is well-suited to participate in such reactions, offering a straightforward route to highly substituted and functionalized pyridine-containing molecules.
For example, it could be employed as the aldehyde component in the Hantzsch dihydropyridine (B1217469) synthesis, reacting with a β-ketoester and a nitrogen source (like ammonia) to produce highly substituted dihydropyridines, which can then be oxidized to the corresponding pyridines pharmaguideline.com. The substituents on the starting aldehyde become integral parts of the final product, allowing for the rapid generation of a library of compounds with diverse structures and properties.
The table below presents some examples of MCRs where this compound could be a key reactant.
| MCR Name | Other Components | General Product |
| Hantzsch Dihydropyridine Synthesis | Ethyl acetoacetate, Ammonia (B1221849) | Highly substituted dihydropyridine |
| Biginelli Reaction | Urea, Ethyl acetoacetate | Dihydropyrimidinone |
| Kabachnik-Fields Reaction | Diethyl phosphite, Aniline | α-Aminophosphonate |
The products of these MCRs can be valuable intermediates for further synthetic transformations or can be screened for biological activity. The efficiency and atom economy of MCRs make them an attractive strategy for the rapid and sustainable synthesis of complex molecules, and this compound is a promising candidate for inclusion in such synthetic schemes.
Q & A
Q. What are the common synthetic routes for 5-Methoxy-6-methylpyridine-3-carbaldehyde, and how do reaction conditions influence yield?
Q. How can crystallographic data resolve structural ambiguities in this compound derivatives?
-
Methodological Answer : Single-crystal X-ray diffraction (SCXRD) using programs like SHELXL or SHELXS is critical. For example, SHELXTL (Bruker AXS) refines bond lengths and angles, particularly for methoxy and aldehyde groups. Challenges include handling twinned crystals or low-resolution data. SHELXD is robust for phase determination in complex pyridine derivatives .
-
Case Study : A related compound, 6-methoxypyridine-2-carboxylic acid, was resolved using SCXRD (mp 129–130°C), with OCH₃ and COOH groups confirmed via atomic displacement parameters .
Q. How to address contradictory data in regioselective functionalization of pyridine derivatives?
Q. What strategies optimize catalytic efficiency in cross-coupling reactions involving this compound?
- Methodological Answer : Suzuki-Miyaura coupling of the aldehyde group requires protection (e.g., acetal formation) to prevent side reactions. Pd(PPh₃)₄ or XPhos ligands enhance efficiency for pyridine boronic acids. For example, 6-chloro-5-methylpyridine-3-boronic acid achieved >80% yield in couplings under inert conditions .
Contradictory Data Analysis
Q. How to reconcile discrepancies in elemental analysis (%) for pyridine-carbaldehyde derivatives?
- Methodological Answer : Discrepancies in C/H/N ratios (e.g., calculated vs. observed values in 5-methoxypyridine-2-carboxylic acid: C 54.92% vs. 54.61%) may arise from hydration or incomplete combustion. Use high-resolution mass spectrometry (HRMS) or CHN analyzers with calibration standards. For example, copper salt recrystallization improved purity in related syntheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
